Differential Efficacy in Zero Calcium Conditions: KT-362 vs. Diltiazem
In isolated rat thoracic aorta in a zero-calcium buffer, KT-362 (10 μM) reduced norepinephrine-induced phasic contractions by 17% in control vessels and 49% in diabetic vessels. Under identical conditions, diltiazem (40 μM) had no effect [1].
| Evidence Dimension | Inhibition of norepinephrine-induced phasic contraction in zero calcium buffer |
|---|---|
| Target Compound Data | 17% inhibition in control vessels; 49% inhibition in diabetic vessels (at 10 μM) |
| Comparator Or Baseline | Diltiazem (at 40 μM): no effect |
| Quantified Difference | KT-362 retains significant vasorelaxant activity in zero calcium whereas diltiazem is completely ineffective |
| Conditions | Isolated rat thoracic aorta; zero-calcium buffer; norepinephrine stimulation; diabetic vs. control comparison |
Why This Matters
This evidence directly demonstrates that KT-362 possesses a distinct, intracellular mechanism of action not shared by its structural class analog diltiazem, making it the necessary choice for experiments investigating intracellular calcium mobilization.
- [1] Gross, G. J., et al. Augmented vascular relaxation to KT-362 in diabetic rat aorta: comparison to diltiazem. J Cardiovasc Pharmacol. 1990; 16(3): 394-400. View Source
